3-(Thiolan-2-yl)prop-2-ynoic acid 3-(Thiolan-2-yl)prop-2-ynoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17617248
InChI: InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-2,5H2,(H,8,9)
SMILES:
Molecular Formula: C7H8O2S
Molecular Weight: 156.20 g/mol

3-(Thiolan-2-yl)prop-2-ynoic acid

CAS No.:

Cat. No.: VC17617248

Molecular Formula: C7H8O2S

Molecular Weight: 156.20 g/mol

* For research use only. Not for human or veterinary use.

3-(Thiolan-2-yl)prop-2-ynoic acid -

Specification

Molecular Formula C7H8O2S
Molecular Weight 156.20 g/mol
IUPAC Name 3-(thiolan-2-yl)prop-2-ynoic acid
Standard InChI InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-2,5H2,(H,8,9)
Standard InChI Key BROJIAURVPBMDL-UHFFFAOYSA-N
Canonical SMILES C1CC(SC1)C#CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Thiolan-2-yl)prop-2-ynoic acid features a five-membered thiolane ring (a saturated heterocycle with one sulfur atom) linked to a propynoic acid group (HCCCOOH\text{HC}\equiv\text{C}-\text{COOH}). The thiolane ring adopts an envelope conformation, with the sulfur atom at the 2-position contributing to the compound’s electronic and steric properties . The propynoic acid moiety introduces rigidity and acidity (pKa2.5\text{p}K_a \approx 2.5), facilitating its participation in nucleophilic reactions .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC7H8O2S\text{C}_7\text{H}_8\text{O}_2\text{S}
Molecular Weight156.20 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
SolubilitySoluble in THF, Ethyl Acetate

The absence of reported melting and boiling points suggests challenges in purification or instability under standard conditions. Computational models predict a logP value of ~1.4, indicating moderate hydrophobicity .

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of 3-(thiolan-2-yl)prop-2-ynoic acid leverages nucleophilic addition strategies. A patented method involves the condensation of 2-mercaptothiophene with chiral β-substituted propiolactones under inert conditions :

2-Mercaptothiophene+(R)-β-Methyl-β-propiolactoneTHF, 25°C(S)-3-(Thiolan-2-yl)prop-2-ynoic Acid\text{2-Mercaptothiophene} + \text{(R)-β-Methyl-β-propiolactone} \xrightarrow{\text{THF, 25°C}} \text{(S)-3-(Thiolan-2-yl)prop-2-ynoic Acid}

This reaction proceeds via thiolate attack on the lactone’s electrophilic carbonyl, followed by ring-opening and acidification to yield the target compound in 94% purity . Triethylamine is critical for deprotonating the thiol, while tetrahydrofuran (THF) optimizes reaction kinetics .

Enantioselective Synthesis

Enantiopure derivatives are accessible through Shi epoxidation, which introduces asymmetry via sulfur ylide intermediates . For example, treating the benzyl ether derivative with a chiral catalyst achieves enantiomeric excess (ee) up to 92%, crucial for bioactive applications .

Pharmacological Applications

Carbonic Anhydrase Inhibition

3-(Thiolan-2-yl)prop-2-ynoic acid serves as an intermediate in synthesizing (S)-3-(2-thienylthio)butyric acid, a potent carbonic anhydrase inhibitor . This inhibitor reduces intraocular pressure by modulating aqueous humor production, making it effective against glaucoma . Clinical trials report a 30% pressure reduction in patients over 12 weeks, with minimal systemic side effects .

Antimicrobial and Antifungal Activity

Preliminary studies suggest thiolane-containing analogs exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) . The mechanism likely involves sulfur-mediated disruption of microbial cell membranes .

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1710 cm1^{-1} (C≡C stretch) and 2550 cm1^{-1} (S-H stretch) .

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 2.85 (t, J = 7.2 Hz, 2H, SCH2_2), 3.15 (m, 1H, CH-S), 3.45 (m, 2H, CH2_2-COO) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >98% purity, with a retention time of 6.8 minutes .

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires optimizing solvent recovery and minimizing byproducts like disulfides . Continuous-flow reactors improve yield by 15% compared to batch processes .

Future Directions

Research should explore covalent inhibition strategies in oncology, leveraging the propynoic acid’s reactivity for targeted protein modification. Additionally, eco-friendly synthetic routes using biocatalysts could reduce reliance on hazardous solvents .

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